2-(3-Methyl-1H-indazol-6-yl)acetic acid
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Overview
Description
2-(3-Methyl-1H-indazol-6-yl)acetic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1H-indazol-6-yl)acetic acid typically involves the formation of the indazole ring followed by the introduction of the acetic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are often used to facilitate the cyclization process and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-1H-indazol-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(3-Methyl-1H-indazol-6-yl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Methyl-1H-indazol-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s effects are mediated through pathways such as the JAK/STAT, RAS/MAPK, and PI3K/AKT/mTOR pathways, which are involved in cell proliferation, survival, and immune response .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-indazole-4-acetic acid
- 2-(1-Methyl-1H-indazol-4-yl)propanoic acid
- 1-Benzyl-3-(2,3-dihydroxypropoxy)indazole
Uniqueness
2-(3-Methyl-1H-indazol-6-yl)acetic acid is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-(3-methyl-2H-indazol-6-yl)acetic acid |
InChI |
InChI=1S/C10H10N2O2/c1-6-8-3-2-7(5-10(13)14)4-9(8)12-11-6/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
JKNIXKMNMGYZGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1)CC(=O)O |
Origin of Product |
United States |
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